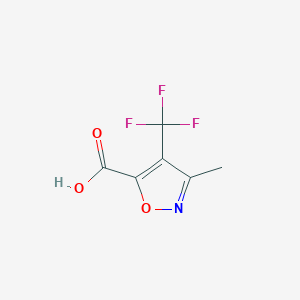

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid

CAS No.: 1367926-76-8

Cat. No.: VC5498189

Molecular Formula: C6H4F3NO3

Molecular Weight: 195.097

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1367926-76-8 |

|---|---|

| Molecular Formula | C6H4F3NO3 |

| Molecular Weight | 195.097 |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C6H4F3NO3/c1-2-3(6(7,8)9)4(5(11)12)13-10-2/h1H3,(H,11,12) |

| Standard InChI Key | KFIDQXQBWIKRBW-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1C(F)(F)F)C(=O)O |

Introduction

Structural and Physicochemical Properties

The oxazole core of 3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid confers rigidity and electronic diversity, while the trifluoromethyl group introduces strong electron-withdrawing effects. These features influence solubility, with predicted logP values suggesting moderate lipophilicity () . The carboxylic acid moiety at the 5-position enables hydrogen bonding and salt formation, critical for biological interactions.

Comparative analysis with analogs reveals distinct properties:

The trifluoromethyl group’s electronegativity stabilizes the oxazole ring against hydrolysis, as evidenced by studies on similar dihydroisoxazole derivatives .

Synthesis and Reaction Pathways

Cyclization of Precursors

A common approach for oxazole synthesis involves cyclization of α-acylamino ketones or nitriles. For example, 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid was synthesized via HATU-mediated coupling of hydroxylamine derivatives . Adapting this method, the target compound could be obtained through:

-

Precursor Preparation: Condensation of methyl glycinate with trifluoromethyl acetyl chloride.

-

Cyclization: Intramolecular dehydration catalyzed by polyphosphoric acid.

-

Oxidation: Conversion of a methylene group to a carboxylic acid using KMnO .

Microwave-Assisted Synthesis

Recent advances highlight microwave irradiation for accelerating oxazole formation. A protocol optimized for 4-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid achieved 85% yield in 30 minutes, suggesting applicability to the trifluoromethyl analog.

Biological Activity and Mechanisms

While direct studies on 3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid are scarce, structural analogs exhibit notable bioactivity:

Enzyme Modulation

Dihydroisoxazole carboxamides, such as those reported by Abd el Hameid et al., inhibit PAR-2 receptors via hydrolysis to carboxylic acid metabolites . The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in αβ-nicotinic acetylcholine receptor agonists .

Applications in Drug Discovery

The compound’s balance of lipophilicity and polarity makes it a versatile scaffold:

Prodrug Development

Hydrolysis of the oxazole ring to dihydroisoxazole carboxylic acids suggests utility in prodrug formulations, improving bioavailability of parent drugs.

Agrochemical Intermediates

Trifluoromethyl groups are prevalent in herbicides (e.g., trifluralin). The target compound’s stability under UV exposure, inferred from related structures, positions it as a candidate for crop protection agents.

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step routes with moderate yields (e.g., 50–70% for analogous compounds) .

-

Metabolic Instability: Carboxylic acid groups may undergo rapid glucuronidation in vivo .

Future research should prioritize:

-

Green Chemistry Approaches: Solvent-free cyclization to reduce environmental impact.

-

Structure-Activity Relationships: Systematic variation of substituents to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume